1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is an organic compound featuring a urea core substituted with thiophene and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Piperidine Intermediate:
Starting Material: 4-piperidone.
Reaction: Reductive amination with thiophen-3-ylmethylamine.
Conditions: Hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C).
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Formation of the Urea Derivative:
Starting Material: The piperidine intermediate.
Reaction: Reaction with thiophen-2-ylmethyl isocyanate.
Conditions: Typically carried out in an inert solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Halogenation with bromine in acetic acid at room temperature.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The thiophene rings may facilitate binding through π-π interactions, while the urea moiety can form hydrogen bonds with active site residues. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(Thiophen-2-ylmethyl)-3-(piperidin-4-ylmethyl)urea
- 1-(Thiophen-3-ylmethyl)-3-(piperidin-4-ylmethyl)urea
Comparison: 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the presence of both thiophen-2-ylmethyl and thiophen-3-ylmethyl groups, which may confer distinct electronic and steric properties compared to its analogs. This structural uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c21-17(19-11-16-2-1-8-23-16)18-10-14-3-6-20(7-4-14)12-15-5-9-22-13-15/h1-2,5,8-9,13-14H,3-4,6-7,10-12H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRYIFYDKLFOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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